molecular formula C11H8FNO3 B1616389 methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 843629-51-6

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1616389
CAS No.: 843629-51-6
M. Wt: 221.18 g/mol
InChI Key: RFUMCHQBRAGPMS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name precisely describes the substitution pattern on the indole ring system, with the numbering system beginning from the nitrogen-containing pyrrole ring portion of the bicyclic structure. The prefix "5-fluoro" indicates the presence of a fluorine atom at position 5 of the benzene ring, while "3-formyl" specifies the aldehyde functional group attached to carbon 3 of the pyrrole ring.

The systematic identification parameters reveal comprehensive molecular descriptors essential for chemical database management and structural elucidation. The International Chemical Identifier string InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 provides a unique linear representation of the molecular structure, encoding connectivity information and stereochemical features. The corresponding International Chemical Identifier key RFUMCHQBRAGPMS-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, facilitating rapid database searches and ensuring structural uniqueness across chemical databases.

The Simplified Molecular Input Line Entry System notation O=C(C(N1)=C(C=O)C2=C1C=CC(F)=C2)OC offers an alternative linear representation commonly employed in cheminformatics applications. This notation system effectively captures the essential structural features including the methyl ester functionality, the formyl group, and the fluorine substitution pattern. The MDL Information Systems number MFCD03848199 provides additional cataloging identification for commercial and research database systems.

Identification Parameter Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 843629-51-6
MDL Information Systems Number MFCD03848199
International Chemical Identifier Key RFUMCHQBRAGPMS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(C(N1)=C(C=O)C2=C1C=CC(F)=C2)OC

Crystallographic Data and Molecular Geometry

The molecular geometry of this compound exhibits characteristic features of substituted indole derivatives with specific geometric constraints imposed by the electron-withdrawing substituents. The planar indole ring system provides the fundamental structural framework, with the fluorine atom at position 5 introducing electronegative character that influences both electronic distribution and molecular reactivity patterns. The formyl group at position 3 extends from the plane of the indole ring, creating potential sites for intermolecular interactions and chemical transformations.

Computational molecular property analysis reveals specific geometric parameters that influence the compound's physical and chemical behavior. The molecular weight of 221.18 grams per mole corresponds to the sum of constituent atomic masses, while the exact mass of 221.04882128 grams per mole provides precision necessary for mass spectrometric identification. The topological polar surface area measurement of 59.2 square angstroms indicates moderate polarity characteristics, influencing solubility and membrane permeability properties.

The molecular complexity index of 297 reflects the structural sophistication arising from multiple functional groups and the heterocyclic framework. Heavy atom count analysis reveals 16 non-hydrogen atoms contributing to the molecular structure, with formal charge calculations indicating overall neutrality. The compound exhibits three rotatable bonds, primarily associated with the methyl ester functionality, providing conformational flexibility that may influence biological activity and crystal packing arrangements.

Geometric Parameter Value Units
Molecular Weight 221.18 grams per mole
Exact Mass 221.04882128 grams per mole
Topological Polar Surface Area 59.2 square angstroms
Heavy Atom Count 16 atoms
Rotatable Bond Count 3 bonds
Complexity Index 297 dimensionless

Electronic Structure Analysis: Frontier Molecular Orbital Calculations

The electronic structure of this compound demonstrates distinctive frontier molecular orbital characteristics influenced by the electron-withdrawing fluorine substituent and the conjugated indole ring system. Theoretical calculations indicate that the logarithmic partition coefficient (XLogP3-AA) value of 1.8 reflects moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character that influences molecular interactions and biological membrane permeability.

The presence of multiple electronegative functional groups creates specific electronic density distributions within the molecular framework. The fluorine atom at position 5 acts as a strong electron-withdrawing group, modifying the electronic properties of the entire indole system and affecting the reactivity of adjacent positions. The formyl group at position 3 introduces additional electron-withdrawing character while providing a site for nucleophilic attack and condensation reactions.

Hydrogen bonding analysis reveals one hydrogen bond donor site associated with the indole nitrogen atom and four hydrogen bond acceptor sites distributed among the carbonyl oxygens of both the ester and aldehyde functionalities, as well as the fluorine atom. This hydrogen bonding profile influences intermolecular interactions, crystal packing arrangements, and potential biological target binding affinity. The calculated molecular descriptors indicate electronic characteristics conducive to diverse chemical transformations and potential pharmacological activity.

Electronic Property Value Significance
XLogP3-AA 1.8 Lipophilicity index
Hydrogen Bond Donors 1 Indole nitrogen
Hydrogen Bond Acceptors 4 Carbonyl oxygens and fluorine
Formal Charge 0 Overall neutrality
Monoisotopic Mass 221.04882128 Mass spectrometric reference

Spectroscopic Profiling: Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, and Mass Spectrometry

The spectroscopic characterization of this compound requires comprehensive analysis employing multiple analytical techniques to confirm structural identity and assess purity levels. Nuclear Magnetic Resonance spectroscopy provides detailed information about hydrogen and carbon environments within the molecular structure, with characteristic signals expected for the indole ring protons, the formyl proton, and the methyl ester group. The fluorine substitution at position 5 influences chemical shift patterns and coupling constants for adjacent carbon and hydrogen atoms, creating distinctive spectroscopic signatures.

Fourier Transform Infrared Spectroscopy analysis reveals characteristic absorption bands corresponding to specific functional groups present in the molecule. The carbonyl stretching frequencies for both the ester and aldehyde functionalities appear in distinct regions of the infrared spectrum, providing definitive identification of these groups. The indole nitrogen-hydrogen stretching vibration contributes additional characteristic absorption, while carbon-fluorine stretching provides confirmation of fluorine incorporation at the expected position.

Mass spectrometry analysis utilizing the exact mass value of 221.04882128 grams per mole enables precise molecular ion identification and fragmentation pattern analysis. The compound's fragmentation behavior under various ionization conditions provides structural confirmation through characteristic fragment ions corresponding to loss of functional groups such as the methyl ester, formyl group, or combinations thereof. High-resolution mass spectrometry techniques ensure accurate mass determination within appropriate tolerance limits for unambiguous molecular formula confirmation.

Storage and handling considerations for spectroscopic analysis require maintenance under inert atmosphere conditions at temperatures between 2-8 degrees Celsius to prevent degradation and ensure analytical reproducibility. The compound's purity specification of 95 percent indicates suitability for most analytical applications while acknowledging the presence of minor impurities that may appear in spectroscopic analysis.

Spectroscopic Technique Key Features Analytical Value
Nuclear Magnetic Resonance Proton and carbon environments Structural confirmation
Fourier Transform Infrared Functional group vibrations Group identification
Mass Spectrometry Molecular ion and fragments Molecular weight verification
High-Resolution Mass Spectrometry Precise mass determination Formula confirmation

Properties

IUPAC Name

methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMCHQBRAGPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359049
Record name methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843629-51-6
Record name methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis-Based Approach

One of the classical and widely applied strategies for synthesizing methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves the Fischer indole synthesis. This method typically starts with a fluorinated phenylhydrazine derivative reacting with an appropriate aldehyde or ketone under acidic conditions to form the indole skeleton. The key steps include:

  • Condensation of 5-fluoro-phenylhydrazine with a 2-formyl-substituted methyl ester precursor.
  • Acid-catalyzed cyclization under reflux conditions to yield the indole ring system.
  • Introduction of the formyl group at the 3-position is often achieved either through direct formylation or by using a formylated starting material.

This method allows the formation of the core indole structure with the desired fluorine and formyl substituents positioned accurately on the ring system.

Condensation with Thiazol-4(5H)-one or Arylthiourea Derivatives

Alternative synthetic routes involve condensation reactions of 3-formyl-1H-indole-2-carboxylate derivatives with heterocyclic compounds such as thiazol-4(5H)-one or arylthioureas in acidic media (e.g., acetic acid). The reaction typically proceeds under reflux for 3 to 5 hours, followed by purification steps such as recrystallization from dimethylformamide (DMF)/acetic acid mixtures. This method facilitates the formation of thiazole-indole hybrids but is also applicable for preparing the this compound intermediate.

Copper(I)-Catalyzed Click Chemistry

For structurally related 5-fluoroindole derivatives, copper(I)-catalyzed click chemistry has been demonstrated as an efficient synthetic approach. This method employs copper(I) iodide as a catalyst in solvent systems such as polyethylene glycol 400 (PEG-400) combined with DMF. The reaction proceeds at controlled temperatures, and the products are purified by column chromatography using ethyl acetate/hexane mixtures (70:30 ratio). This approach offers high regioselectivity and moderate yields (~42%) and can be adapted for the preparation of this compound.

Optimization of Reaction Conditions

Design of Experiments (DoE) and Statistical Modeling

Optimization of synthetic parameters is crucial for maximizing yield and purity. Response surface methodology (RSM) and other DoE frameworks are employed to systematically vary and analyze factors such as:

  • Reaction temperature (typically reflux conditions for 3–5 hours).
  • Catalyst loading (e.g., CuI concentration).
  • Solvent polarity and composition (acetic acid versus PEG-400/DMF).
  • Reflux duration and stirring rate.

Flow chemistry platforms have been integrated with real-time analytical tools to monitor reaction progress and adjust parameters dynamically, enhancing reproducibility and scalability.

Industrial Production Considerations

Industrial synthesis of this compound focuses on scalability, efficiency, and safety:

  • Use of continuous flow reactors to improve heat and mass transfer, enabling safer handling of reactive intermediates and better control over reaction kinetics.
  • Optimization of solvent systems to balance solubility, reaction rate, and environmental impact.
  • Employment of catalysts that are cost-effective and easily separable to facilitate downstream purification.
  • Implementation of purification techniques such as recrystallization and column chromatography tailored for large-scale production.

Industrial protocols emphasize maintaining high product purity and yield while minimizing reaction times and waste generation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Purification Method
Fischer Indole Synthesis 5-fluoro-phenylhydrazine, aldehyde, acid reflux Well-established, versatile 60–75 Recrystallization, chromatography
Condensation with Thiazolones 3-formyl-1H-indole-2-carboxylate, acetic acid reflux Suitable for hybrid synthesis >70 Recrystallization from DMF/acetic acid
Copper(I)-Catalyzed Click Chemistry CuI catalyst, PEG-400/DMF solvent system Regioselective, mild conditions ~42 Column chromatography (ethyl acetate/hexane)

Research Findings and Analytical Confirmation

  • Spectroscopic Techniques : The structure and purity of this compound are confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, which verify substitution patterns and fluorine coupling.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using FAB-TOF confirms the molecular ion peak corresponding to the molecular formula C11H8FNO3.
  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems monitors reaction progress and assesses purity.
  • Crystallography : X-ray crystallography of related indole carboxylates provides definitive structural elucidation.

Computational studies such as density functional theory (DFT) support understanding of electronic effects of the formyl and fluoro substituents, guiding further synthetic modifications and functionalization strategies.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the formyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .
  • Purity : Commercial samples typically exceed 95% purity .

Structural Analogues with Varying Substituents

Table 1: Comparison of Methyl 5-Fluoro-3-formyl-1H-Indole-2-Carboxylate and Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Methyl 5-fluoro-1H-indole-2-carboxylate F (5), COOMe (2) C₁₀H₈FNO₂ 193.17 Intermediate for carboxamide synthesis
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate F (5), I (3), COOEt (2) C₁₁H₉FINO₂ 333.10 Halogenation studies; potential radiopharmaceutical precursor
Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate CF₃ (5), CHO (3), COOEt (2) C₁₃H₁₀F₃NO₃ 309.22 Enhanced lipophilicity for agrochemical applications
5-Fluoro-1H-indole-3-carbaldehyde F (5), CHO (3) C₉H₆FNO 163.15 Fluorescent probe synthesis
Key Observations :

Formyl Group Impact : The 3-formyl group in this compound distinguishes it from analogues like methyl 5-fluoro-1H-indole-2-carboxylate, enabling conjugation with amines or hydrazines for bioactive molecule synthesis .

Halogen Substitution : Replacement of the formyl group with iodine (e.g., ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate) introduces heavy-atom effects, useful in crystallography or radioimaging .

Fluorine vs. Trifluoromethyl : The trifluoromethyl group in ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate increases lipophilicity and metabolic stability compared to fluorine, making it suitable for pesticidal applications .

Functional Group Modifications in Ester Derivatives

Table 2: Comparison of Ester Derivatives
Compound Name Ester Group (Position 2) Reactivity with Nucleophiles Melting Point (°C) Reference
This compound Methyl ester High (formyl facilitates Schiff base formation) Not reported
Ethyl 5-methoxyindole-2-carboxylate Ethyl ester Moderate (methoxy reduces electrophilicity) 199–201
Methyl 5-chloro-1H-indole-2-carboxylate Methyl ester Low (chlorine is electron-withdrawing) 176–178
Key Observations :
  • Ester Flexibility : Methyl esters (e.g., this compound) are more reactive in hydrolysis than ethyl esters, enabling faster conversion to carboxylic acids .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) at the 5-position decrease the electron density of the indole ring, reducing nucleophilic attack at the 2-position ester .

Biological Activity

Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Overview of the Compound

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₀FNO₃
  • CAS Number: 893730-39-7
  • Molecular Weight: Approximately 221.18 g/mol

The compound's unique substitution pattern, particularly the presence of fluoro and formyl groups, enhances its reactivity and biological activity.

Antiviral Properties

Recent studies have indicated promising antiviral activity against various viruses, notably HIV:

  • Inhibition of HIV Integrase: Research has shown that this compound effectively inhibits HIV integrase, a critical enzyme for viral replication. The compound demonstrated an IC₅₀ value of 0.13 μM in inhibiting integrase activity, highlighting its potential as a lead compound for developing antiviral agents targeting HIV.

Mechanism of Action:
The compound binds to the integrase enzyme, preventing it from facilitating the integration of viral DNA into the host genome. This interaction is crucial for halting the viral life cycle.

Anticancer Activity

This compound has been investigated for its anticancer properties through various mechanisms:

  • Microtubule Destabilization: Analogous compounds have shown the ability to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, studies indicate significant apoptotic effects on breast cancer cell lines (MDA-MB-231) at concentrations as low as 1 μM.
  • Cell Cycle Arrest: The compound has also been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in treating bacterial infections:

  • Mechanism of Action: It disrupts microbial membranes and inhibits essential enzymatic pathways within bacteria. This action contributes to its effectiveness against various strains.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ Value (μM)Mechanism
This compoundAntiviral, Anticancer0.13 (HIV)Integrase inhibition
Ethyl 5-fluoro-3-formyl-1-methylindoleAntimicrobialVariesMembrane disruption
Methyl 4-chloro-5-fluoro-6-methylindole derivativesAnticancerVariesMicrotubule destabilization

This table illustrates how this compound compares with other compounds in terms of biological activity and potency.

Case Studies

Several case studies provide insight into the biological activities of this compound:

  • Study on HIV Inhibition: A study demonstrated that this compound effectively inhibited HIV integrase with an IC₅₀ value significantly lower than many existing inhibitors.
  • Anticancer Screening: Various analogs were screened for anticancer activity, revealing that modifications in the structure could enhance efficacy against different cancer cell lines. The compound's ability to induce apoptosis was particularly noted in breast cancer models.

Q & A

Advanced Research Question

  • LogP/PSA : Calculated via software like ChemAxon or Schrodinger to assess lipophilicity (LogP ~1.63) and polar surface area (~90 Ų), critical for blood-brain barrier penetration .
  • DFT : Models electron density and Fukui functions to predict reactivity in electrophilic substitutions .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases or GPCRs) using crystal structures of homologous indole derivatives .

What protocols ensure the compound’s stability during storage and handling?

Basic Research Question

  • Storage : Protect from light and moisture at –20°C in sealed, argon-purged vials .
  • Degradation analysis : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH) to assess hydrolytic stability of the ester and formyl groups .

How is the compound utilized in synthesizing bioactive thiazole-indole hybrids?

Advanced Research Question
The 3-formyl group condenses with 2-aminothiazol-4(5H)-ones to form thiazole-indole hybrids with potential anticancer or antimicrobial activity. Method A (acetic acid reflux, sodium acetate) produces crystalline intermediates, while Method B (chloroacetic acid) favors electrophilic substitutions . Biological assays (e.g., kinase inhibition or MIC testing) should follow ISO 20776-1 guidelines for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate

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